

An In-Depth Technical Guide to PF-03654746 (CAS Number: 935840-31-6)

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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

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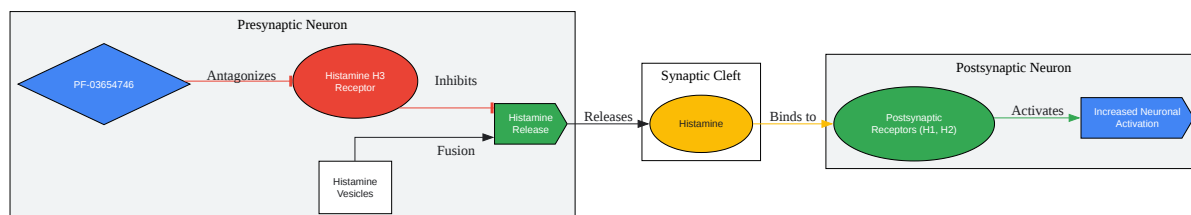
Core Compound Information

PF-03654746 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.^{[1][2]} Developed by Pfizer, this compound has been investigated for its therapeutic potential in a range of neurological and inflammatory conditions, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), Tourette syndrome, and allergic rhinitis.^{[3][4]} Its mechanism of action centers on blocking the inhibitory presynaptic H3 autoreceptors, thereby increasing the release of histamine and other neurotransmitters, which plays a role in modulating cognitive processes and wakefulness.

Property	Value	Reference
CAS Number	935840-31-6	[4]
Molecular Formula	C18H24F2N2O	[4]
Molecular Weight	322.40 g/mol	[4]
IUPAC Name	(1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide	[4]
Mechanism of Action	Selective Histamine H3 Receptor Antagonist	[1][2]

Signaling Pathway and Mechanism of Action

PF-03654746 acts as an antagonist at the histamine H3 receptor. In the central nervous system, H3 receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also act as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By blocking these receptors, **PF-03654746** disinhibits the release of these neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and attention.



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Caption: Signaling pathway of **PF-03654746** at a histaminergic synapse.

Pharmacological and Preclinical Data

In Vitro Pharmacology

Parameter	Species	Value	Reference
H3 Receptor Binding Affinity (Ki)	Human	2.3 nM	[5]
H3 Receptor Functional Antagonism (IC50)	Human	0.99 nM (PET receptor occupancy-based)	[5]
H3 Receptor Functional Antagonism (IC50)	Non-human primate	2.1 nM (PET receptor occupancy-based)	[5]

Pharmacokinetics and ADME

PF-03654746 exhibits high brain penetration, a crucial characteristic for a centrally acting agent.[1][6] Studies in rats have shown that it achieves net blood-brain barrier equilibrium, with

an unbound brain-to-plasma concentration ratio ($C_{b,u}:C_{p,u}$) of 2.11.[5] This suggests that the concentration of the drug in the brain's interstitial fluid is comparable to its unbound concentration in the plasma.

Parameter	Species	Value	Reference
Brain Penetration ($C_{b,u}:C_{p,u}$)	Rat	2.11	[5]
Plasma Protein Binding	-	Data not available	
Metabolism	-	Data not available	
Excretion	-	Data not available	

Preclinical Efficacy in Alzheimer's Disease Models

PF-03654746 has been shown to improve cognitive efficacy in preclinical models of Alzheimer's disease.[1][2] The enhanced release of acetylcholine and other neurotransmitters is thought to underlie these pro-cognitive effects.

Animal Model	Cognitive Domain	Outcome	Reference
-	-	Data on specific models and quantitative outcomes are limited in publicly available literature.	

Clinical Studies

PF-03654746 has been evaluated in several clinical trials for various indications.

Allergic Rhinitis (NCT00562120)

A randomized, double-blind, placebo-controlled, crossover study investigated the efficacy of **PF-03654746** in combination with the H1 receptor antagonist fexofenadine in patients with

allergic rhinitis.[7]

Key Findings:

- The combination of 10 mg **PF-03654746** and 60 mg fexofenadine significantly reduced allergen-induced nasal congestion compared to placebo.[7]
- The combination therapy also showed significant improvements in other nasal symptoms, including itching, rhinorrhea, and sneezing.[7]

Treatment Group	Symptom	Mean Change from Baseline (vs. Placebo)	p-value	Reference
10 mg PF-03654746 + 60 mg Fexofenadine	Nasal Congestion	-0.7	<0.05	[7]
10 mg PF-03654746 + 60 mg Fexofenadine	Itching	-1.0	<0.05	[7]
10 mg PF-03654746 + 60 mg Fexofenadine	Rhinorrhea	-1.3	<0.05	[7]
10 mg PF-03654746 + 60 mg Fexofenadine	Sneezing	-8.8	<0.05	[7]

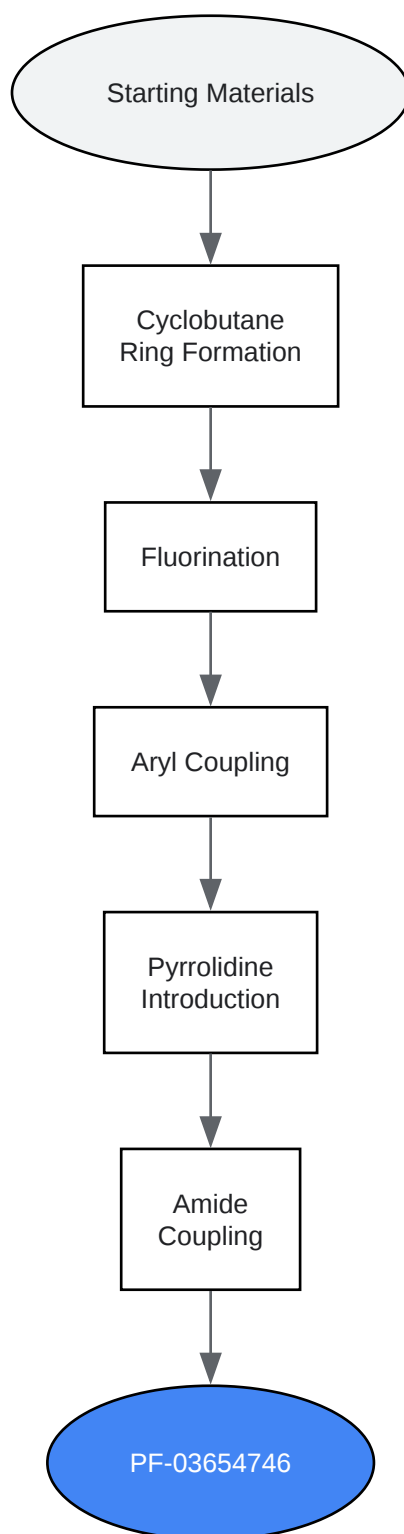
Other Investigated Indications

- ADHD (NCT00531752)[7]
- Tourette Syndrome (NCT01475383)[3]
- Alzheimer's Disease (NCT01028911)
- Excessive Daytime Sleepiness/Narcolepsy (NCT01006122)

Experimental Protocols

Synthesis of PF-03654746

The synthesis of **PF-03654746** is described by Wager et al. in the Journal of Medicinal Chemistry (2011).[8] The key steps involve the formation of the cyclobutane ring, introduction of the fluoro substituents, and final amide coupling. A detailed, step-by-step protocol is outlined in the supplementary information of the publication.



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Caption: Generalized synthetic workflow for **PF-03654746**.

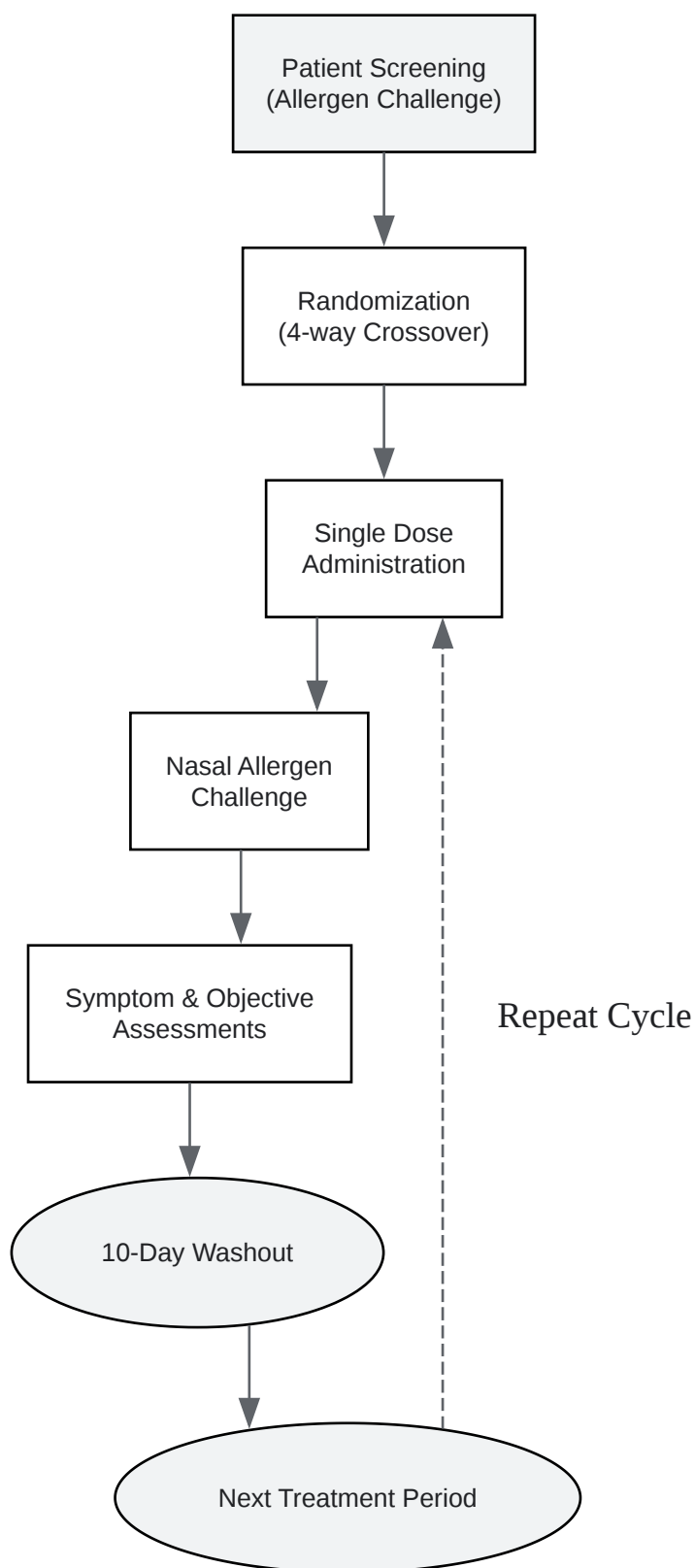
Allergic Rhinitis Clinical Trial (NCT00562120)

Methodology

The study was a randomized, double-blind, single-dose, 4-way crossover trial in 20 patients with out-of-season allergic rhinitis.^[7]

Workflow:

- Screening: Patients demonstrating a $\geq 30\%$ decrease in minimum nasal cross-sectional area (Amin) after a ragweed allergen challenge were enrolled.
- Randomization and Dosing: Participants were randomized to one of four treatment arms:
 - 10 mg **PF-03654746** + 60 mg fexofenadine
 - 1 mg **PF-03654746** + 60 mg fexofenadine
 - 60 mg fexofenadine + 120 mg pseudoephedrine
 - Placebo
- Allergen Challenge: Following dosing, subjects underwent a nasal allergen challenge with ragweed.
- Assessments: Nasal symptom scores (congestion, itching, rhinorrhea, and number of sneezes) and objective measures (Amin and nasal volume via acoustic rhinometry) were recorded at 15, 30, 45, and 60 minutes post-challenge.
- Washout: A minimum 10-day washout period was implemented between treatment periods.



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Caption: Experimental workflow of the allergic rhinitis clinical trial.

Conclusion

PF-03654746 is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated central nervous system activity. Its ability to enhance neurotransmitter release provides a strong rationale for its investigation in cognitive and neuroinflammatory disorders. While clinical development for some indications has not progressed, the data from studies in allergic rhinitis highlight its potential as a symptomatic treatment. Further research, particularly in defining its full ADME profile and exploring its efficacy in robust preclinical models of neurodegenerative diseases, will be crucial in determining its future therapeutic applications.

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